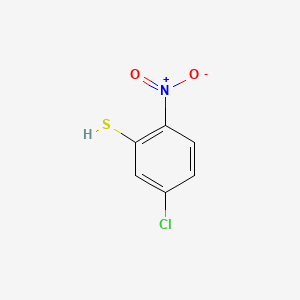
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine is an organic compound with the molecular formula C17H22N2. It is a derivative of ethylenediamine, featuring a benzhydryl group attached to one nitrogen atom and two methyl groups attached to the other nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of benzhydryl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or methanol
- Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature and reaction time.
- Purification steps, including distillation and recrystallization, to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide at 50-70°C.
Major Products
Oxidation: Benzhydryl ketone and dimethylamine.
Reduction: Benzhydryl amine and dimethylamine.
Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl group enhances its binding affinity to these targets, while the dimethylamine moiety facilitates its solubility and transport within biological systems. The compound can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethylenediamine: A simpler analog without the benzhydryl group, used in similar applications but with different binding properties.
N,N,N’,N’-Tetramethylethylenediamine: Another related compound with four methyl groups, used as a ligand and in polymer chemistry.
Uniqueness
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This group enhances its binding affinity to molecular targets and provides additional sites for chemical modification, making it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
103915-36-2 |
|---|---|
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
N'-benzhydryl-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-18-13-14-19(2)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |
Clé InChI |
WOHAASZOLCPROR-UHFFFAOYSA-N |
SMILES canonique |
CNCCN(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8751332.png)
![2-Nitro-[1,1'-biphenyl]-4-OL](/img/structure/B8751338.png)

![Tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8751348.png)
![tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8751352.png)



![1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8751387.png)

